molecular formula C14H17IN2O B255659 N/'-(2-Ethylcyclopentylidene)-2-iodobenzohydrazide

N/'-(2-Ethylcyclopentylidene)-2-iodobenzohydrazide

Cat. No.: B255659
M. Wt: 356.2 g/mol
InChI Key: CXVLOKWSDYUBNO-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is a chemical compound with a unique structure that includes an ethylcyclopentylidene group and an iodobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 2-ethylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the removal of the iodine atom.

    Substitution: New compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-ethylcyclopentylidene)isonicotinohydrazide
  • N’-(2-ethylcyclopentylidene)-2-(2-methoxyanilino)acetohydrazide
  • N’-(2-ethylcyclopentylidene)-2-(3-methylphenoxy)acetohydrazide

Uniqueness

N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodine atom or have different substituents.

Properties

Molecular Formula

C14H17IN2O

Molecular Weight

356.2 g/mol

IUPAC Name

N-[(E)-(2-ethylcyclopentylidene)amino]-2-iodobenzamide

InChI

InChI=1S/C14H17IN2O/c1-2-10-6-5-9-13(10)16-17-14(18)11-7-3-4-8-12(11)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,18)/b16-13+

InChI Key

CXVLOKWSDYUBNO-DTQAZKPQSA-N

Isomeric SMILES

CCC\1CCC/C1=N\NC(=O)C2=CC=CC=C2I

SMILES

CCC1CCCC1=NNC(=O)C2=CC=CC=C2I

Canonical SMILES

CCC1CCCC1=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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